molecular formula C15H17BrO3 B8434127 Methyl 2-(4-(4-bromophenyl)-4-hydroxycyclohexylidene)acetate CAS No. 1477524-72-3

Methyl 2-(4-(4-bromophenyl)-4-hydroxycyclohexylidene)acetate

Cat. No.: B8434127
CAS No.: 1477524-72-3
M. Wt: 325.20 g/mol
InChI Key: DCEZZFUXNVHCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(4-bromophenyl)-4-hydroxycyclohexylidene)acetate is a useful research compound. Its molecular formula is C15H17BrO3 and its molecular weight is 325.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

1477524-72-3

Molecular Formula

C15H17BrO3

Molecular Weight

325.20 g/mol

IUPAC Name

methyl 2-[4-(4-bromophenyl)-4-hydroxycyclohexylidene]acetate

InChI

InChI=1S/C15H17BrO3/c1-19-14(17)10-11-6-8-15(18,9-7-11)12-2-4-13(16)5-3-12/h2-5,10,18H,6-9H2,1H3

InChI Key

DCEZZFUXNVHCJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC(CC1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaH (60% dispersion in mineral oil, 70 mg, 1.7 mmol) in methanol (6.7 mL) was added trimethylphosphonoacetate (0.23 mL, 1.6 mmol) and the reaction was let stir at rt for 30 min. To the reaction was added 4-(4-bromophenyl)-4-hydroxycyclohexanone (360 mg, 1.3 mmol) and the reaction was let stir at rt for 20 h. The resulting reaction mixture was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic phase was dried over MgSO4, filtered and concentrated by rotary evaporation in vacuo to afford 530 mg of a crude opaque oil. Purification of the crude material by column chromatography (25 g silica gel, 0-60% EtOAc:Hept, monitor 230 nm) afforded 51 mg (12%) of methyl 2-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)acetate as a colorless oil (ESI-MS m/z: 327.1 [M+H]+, retention time 1.56 min (condition E)) and 275 mg (63%) of the title compound as a colorless oil (ESI-MS m/z: n/a [M+H]+, retention time 1.42 min (condition E)). 1H NMR (400 MHz, DMSO-d6): δ ppm 1.71-1.93 (m, 4H), 2.19 (d, J=13.1 Hz, 1H), 2.29-2.44 (m, 1H), 2.66 (td, J=12.6, 4.7 Hz, 1H), 3.56-3.69 (m, 4H), 5.24 (s, 1H), 5.72 (s, 1H), 7.41-7.52 (m, 4H). 13C NMR (100 MHz, DMSO-d6): δ ppm 166.1, 162.5, 148.7, 130.6, 127.1, 119.3, 112.6, 70.8, 50.6, 38.7, 32.4, 24.5.
Name
Quantity
70 mg
Type
reactant
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.